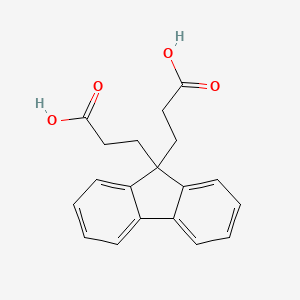

Fluorene-9,9-dipropionic acid

Descripción general

Descripción

Fluorene-9,9-dipropionic acid is a chemical compound with the molecular formula C19H18O4 and a molecular weight of 310.3 g/mol . It is also known as 3,3’-(9H-Fluorene-9,9-diyl)dipropanoic acid .

Synthesis Analysis

The synthesis of fluorene derivatives involves various reactions. For instance, a Lewis acid mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various isatin imines can yield a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides . Another synthesis method involves the reaction of 2,7-diiodofluorene-9,9-dipropionic acid di-tert-butyl ester with 2,2’-bithiophene-5-boronic acid pinacol ester .

Molecular Structure Analysis

The molecular structure of Fluorene-9,9-dipropionic acid can be analyzed using various spectroscopic and analytical tools .

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions. For instance, they can react with propylene oxide to afford unique surface-active properties . In another study, it was found that fluorene degradation by the Pseudomonas sp. SMT-1 strain involved the formation of several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can vary. For instance, they are sensitive to physical conditions and exhibit fluorescent properties .

Aplicaciones Científicas De Investigación

Organic Solar Cells

Fluorene-9,9-dipropionic acid derivatives have been utilized in the development of organic solar cells. These compounds serve as non-fullerene acceptors, offering a structurally non-planar molecule that shows a low-lying LUMO energy level. This is crucial for achieving high power conversion efficiency (PCE) in bulk heterojunction solar cells (BHJSCs). The three-dimensional molecular structure of these derivatives allows for intensive light absorption and efficient electron acceptance, which are key factors in the performance of BHJSCs .

Optoelectronic Devices

The unique structure of fluorene-based compounds, which includes a five-membered ring fused with two benzene rings, makes them suitable for a range of optoelectronic applications. These include use in organic materials, semiconductors, and photoconductors. The fluorene segment’s ability to be found in bowl-shaped arenes and its role in molecular motors highlight its versatility in optoelectronic device design .

Mecanismo De Acción

Target of Action

Fluorene-9,9-dipropionic acid, also known as 4,4′-(9-Fluorenylidene) diphenol or BPFL, is a novel bisphenol A substitute used in the plastics industry . It is an organic synthesis intermediate and a potential endocrine disruptor It has been found to have deleterious effects on porcine sertoli cells (scs), which play critical roles in the maintenance and regulation of spermatogenesis .

Mode of Action

It has been observed that it can induce impairments in porcine scs in a dose-dependent manner . This suggests that the compound interacts with its targets, leading to changes in cell viability, proliferation, and apoptosis .

Biochemical Pathways

Fluorene-9,9-dipropionic acid appears to affect several biochemical pathways. Exposure to this compound has been found to induce oxidative stress, mitochondrial membrane potential dysfunction, and DNA damage accumulation . It also induces endoplasmic reticulum stress and apoptosis . In the context of fluorene degradation, the catabolic intermediates identified include 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .

Result of Action

The result of Fluorene-9,9-dipropionic acid’s action is primarily observed at the cellular level. It has been found to inhibit porcine SC proliferation and induce apoptosis . Furthermore, it causes oxidative stress, mitochondrial membrane potential dysfunction, and DNA damage accumulation . These effects can lead to impairments in the cells, affecting their function and viability .

Safety and Hazards

Direcciones Futuras

Fluorene-9,9-dipropionic acid and its derivatives have potential applications in various fields. For instance, 4,4′-(9-Fluorenylidene) diphenol, also known as BHPF and fluorene-9-bisphenol, is a novel bisphenol A substitute used in the plastics industry as an organic synthesis intermediate and is a potential endocrine disruptor .

Propiedades

IUPAC Name |

3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIAEALBBMNFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196083 | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorene-9,9-dipropionic acid | |

CAS RN |

4425-95-0 | |

| Record name | 9H-Fluorene-9,9-dipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Fluorenedipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)

![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)

![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)